
(5-(4-Methylpiperidin-1-yl)furan-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(4-Methylpiperidin-1-yl)furan-2-yl)methanamine is a chemical compound that belongs to the class of piperidine derivatives It features a furan ring substituted with a methanamine group and a 4-methylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Methylpiperidin-1-yl)furan-2-yl)methanamine typically involves the reaction of 4-methylpiperidine with a furan derivative. One common method includes the following steps:
Formation of the Furan Intermediate: The furan ring is synthesized through a series of reactions starting from readily available precursors.
Substitution Reaction: The furan intermediate is then reacted with 4-methylpiperidine under controlled conditions to introduce the piperidine moiety.
Final Amination: The resulting compound undergoes a final amination step to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(5-(4-Methylpiperidin-1-yl)furan-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions vary but often involve catalysts like palladium on carbon (Pd/C) or copper (Cu) salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(5-(4-Methylpiperidin-1-yl)furan-2-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules.
Biological Studies: Researchers use it to study its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5-(4-Methylpiperidin-1-yl)furan-2-yl)methanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1-Methylpiperidin-4-yl)methanamine
- (4-Methylpiperidin-4-yl)methanol
- (1-Benzylpiperidin-4-yl)methanol
Uniqueness
(5-(4-Methylpiperidin-1-yl)furan-2-yl)methanamine is unique due to its combination of a furan ring and a piperidine moiety This structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
[5-(4-methylpiperidin-1-yl)furan-2-yl]methanamine |
InChI |
InChI=1S/C11H18N2O/c1-9-4-6-13(7-5-9)11-3-2-10(8-12)14-11/h2-3,9H,4-8,12H2,1H3 |
InChI Key |
JKXYZVRDJJIVQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(O2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


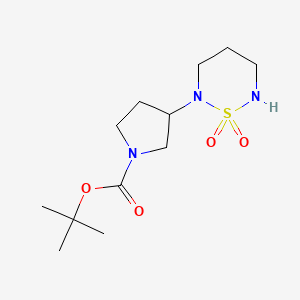
![2-(furan-2-yl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14871059.png)
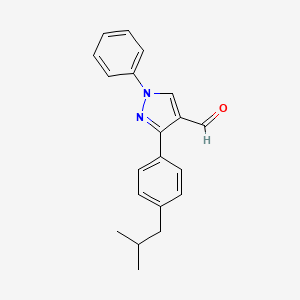
![methyl (1R,9S,11S,14E,15R,17S)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B14871072.png)
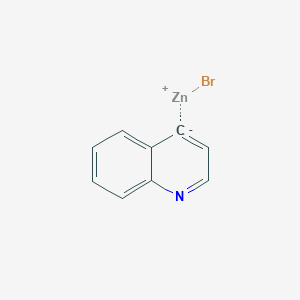
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-tosylpiperazin-1-yl)ethanone](/img/structure/B14871090.png)
![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B14871100.png)
![2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one](/img/structure/B14871102.png)
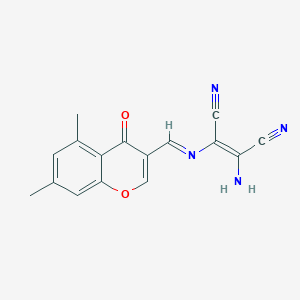
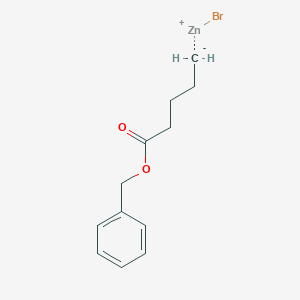
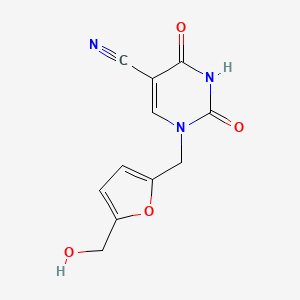
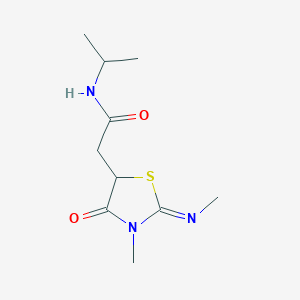

![2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetonitrile](/img/structure/B14871154.png)
